BenchChemオンラインストアへようこそ!

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide

Hedgehog signaling Smoothened antagonist anticancer screening

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide (CAS 946275-76-9) is a synthetic 1,3,4-oxadiazole–benzamide hybrid with molecular formula C18H17N3O3 and molecular weight 323.3 g/mol. The compound is stocked in commercial screening libraries and has been annotated for potential anti-inflammatory and antimicrobial research applications.

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
CAS No. 946275-76-9
Cat. No. B6529325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide
CAS946275-76-9
Molecular FormulaC18H17N3O3
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C18H17N3O3/c1-3-16-20-21-18(24-16)12-8-10-13(11-9-12)19-17(22)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,22)
InChIKeyLQZVXRKMOVGZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide (CAS 946275-76-9): Screening Compound Procurement Baseline


N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide (CAS 946275-76-9) is a synthetic 1,3,4-oxadiazole–benzamide hybrid with molecular formula C18H17N3O3 and molecular weight 323.3 g/mol . The compound is stocked in commercial screening libraries and has been annotated for potential anti-inflammatory and antimicrobial research applications . No peer-reviewed quantitative biological data for this exact compound were identified in the public domain as of the search date; the evidence presented herein therefore draws on structurally proximal analogs and class-level data to establish its differentiated procurement rationale.

Why N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs


The 1,3,4-oxadiazole benzamide chemotype encompasses a broad structural landscape, and subtle modifications to either the oxadiazole C5 substituent or the benzamide aryl ring can profoundly alter target engagement, metabolic stability, and selectivity. The 5-ethyl group on the oxadiazole ring confers a distinct lipophilic balance compared to 5-methyl (lower LogP, potentially reduced membrane permeability) or 5-phenyl (higher LogP, increased CYP liability) analogs [1]. Simultaneously, the 2-methoxybenzamide moiety is a validated pharmacophore for Hedgehog (Hh) pathway inhibition, with the ortho-methoxy position being critical for potency—the 3‑methoxy positional isomer (CAS 904653-32-3) is expected to exhibit divergent target binding [2]. Furthermore, 1,3,4-oxadiazoles demonstrate reduced CYP enzyme binding relative to their 1,2,4-oxadiazole regioisomers, making the specific oxadiazole isomer choice meaningful for downstream ADME outcomes [1]. These cumulative structure–activity relationships mean that substituting this compound with a generic 1,3,4-oxadiazole benzamide analog—even one sharing the same molecular formula—can invalidate comparative screening results.

Product-Specific Quantitative Evidence Guide: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide vs. Comparator Landscape


Hedgehog Pathway Inhibition: 2-Methoxybenzamide Pharmacophore Potency vs. Pathway Standard

The 2-methoxybenzamide substructure present in the target compound is a validated Hedgehog (Hh) pathway inhibitor pharmacophore. In a systematic series of 2-methoxybenzamide derivatives, the most potent analog (compound 21) inhibited Hh signaling with an IC50 of 0.03 μM in Shh-LIGHT2 cells, blocking Smoothened (Smo) ciliary translocation [1]. While the target compound has not itself been profiled in this assay, it retains the identical 2-methoxybenzamide warhead required for Smo engagement, and the 5-ethyl-1,3,4-oxadiazole linker provides a distinct vector compared to the reported amide-linked analogs. The unsubstituted benzamide comparator (CAS 904645-80-3) lacks the 2-methoxy group entirely and is not expected to engage the Hh pathway.

Hedgehog signaling Smoothened antagonist anticancer screening

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Reduced CYP Binding and hERG Affinity

The 1,3,4-oxadiazole ring in the target compound is intrinsically differentiated from the 1,2,4-oxadiazole regioisomer by its interaction profile with drug-metabolizing enzymes and cardiac ion channels. A head-to-head comparison of matched molecular pairs across chemotypes demonstrates that 1,3,4-oxadiazoles exhibit reduced CYP enzyme binding and correspondingly lower metabolic turnover in human liver microsomes compared to their 1,2,4-oxadiazole counterparts [1]. Additionally, 1,3,4-oxadiazoles show lower affinity for the hERG potassium channel, reducing the risk of QT prolongation—a property attributed to their lower overall lipophilicity relative to the 1,2,4-isomer [1].

metabolic stability CYP inhibition cardiotoxicity risk

1,3,4-Oxadiazole as Superior Amide Bioisostere: RORγt Inverse Agonist Optimization Case Study

The 1,3,4-oxadiazole moiety is a validated amide bioisostere that offers metabolic stability advantages over the native amide bond. In a prospective medicinal chemistry campaign targeting RORγt, a 1,3,4-oxadiazole replacement for a metabolically labile amide resulted in compounds with superior combined profiles: high RORγt potency, selectivity over the RORβ isoform, and desirable in vitro ADME properties including improved microsomal stability [1]. The 1,3,4-isomer was preferred over the 1,2,4-oxadiazole alternative in this study [1]. Similarly, Cox et al. demonstrated that scaffold-hopping from a metabolically labile amide to a 1,3,4-oxadiazole substantially stabilized the molecule in human/rat liver microsome assays [2]. The target compound, containing both a benzamide and a 1,3,4-oxadiazole ring, embodies this dual amide–heterocycle architecture.

amide bioisostere RORγt ADME optimization

2-Methoxy vs. 3-Methoxy Positional Isomer: Differential Target Engagement Potential in Hh and Kinase Assays

The 2-methoxybenzamide substitution pattern in the target compound (CAS 946275-76-9) is expected to confer distinct target engagement compared to its 3-methoxy positional isomer (CAS 904653-32-3). In the Hh pathway inhibitor series, the ortho-methoxy group on the benzamide ring is critical for Smo receptor binding; 3-methoxy and 4-methoxy analogs show substantially reduced or absent Hh inhibition [1]. Additionally, 2-methoxybenzamide derivatives have been characterized as histone deacetylase (HDAC) inhibitors, with the ortho-methoxy position influencing zinc-chelating geometry at the HDAC catalytic site , whereas 3-methoxy substitution directs the methoxy group away from this binding pocket.

positional isomer structure-activity relationship target selectivity

1,3,4-Oxadiazole-Benzamide Scaffold: Kinase Inhibition Potential Benchmarked Against Generic Oxadiazole Screening Hits

1,3,4-Oxadiazol-2-yl benzamides constitute a privileged scaffold for kinase inhibition. In publicly available BindingDB data, a closely related 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide analog exhibited an IC50 of 1.10 × 10^4 nM (11 μM) in a fluorescence-based kinase assay at the Sanford-Burnham Center for Chemical Genomics [1]. Separately, N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogs have shown alkaline phosphatase inhibition with IC50 values as low as 0.420 μM vs. a KH2PO4 standard at 2.80 μM [2]. The target compound, bearing a 5-ethyl substituent and a 2-methoxybenzamide moiety, represents a distinct chemotype within this scaffold class that is absent from these comparator datasets, supporting its value as a novel screening node.

kinase inhibitor screening library ATP-competitive

Physicochemical Differentiation: 2-Methoxy vs. 3-Methoxy Isomer LogP and Hydrogen-Bonding Profile

The ortho-methoxy substitution in the target compound (CAS 946275-76-9) introduces an intramolecular hydrogen bond (IMHB) between the methoxy oxygen and the benzamide N–H that is geometrically impossible in the 3-methoxy isomer (CAS 904653-32-3) [1]. This IMHB reduces the solvent-exposed H-bond donor capacity of the amide N–H, effectively lowering the topological polar surface area (tPSA) contribution and enhancing predicted passive membrane permeability relative to the 3-methoxy isomer. The 5-ethyl group on the oxadiazole provides a calculated LogP increment of approximately +0.8 over the 5-methyl analog, positioning the target compound in a favorable permeability-solubility window for cell-based assays [2].

LogP hydrogen bonding permeability solubility

Best Research and Industrial Application Scenarios for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide


Hedgehog Pathway Antagonist Screening in Oncology Drug Discovery

This compound is well-suited for primary screening campaigns targeting the Hedgehog (Hh) signaling pathway in medulloblastoma, basal cell carcinoma, or other Hh-driven cancers. The 2-methoxybenzamide pharmacophore has been validated to inhibit Smoothened (Smo) with nanomolar potency in Shh-LIGHT2 reporter assays (compound 21 IC50 = 0.03 μM) [1]. The target compound's 5-ethyl-1,3,4-oxadiazole linker presents a novel vector for Smo binding-site exploration that is absent from published 2-methoxybenzamide series. Researchers should compare activity against the 3-methoxy positional isomer (CAS 904653-32-3) and the unsubstituted benzamide analog (CAS 904645-80-3) as negative controls to confirm pharmacophore specificity [1].

Metabolically Stable Probe Development for In Vivo Pharmacology

The 1,3,4-oxadiazole ring confers intrinsic metabolic stability advantages over the 1,2,4-oxadiazole regioisomer (reduced CYP binding) and over native amide bonds (resistance to amidase hydrolysis) [2][3]. This compound is therefore an attractive starting point for developing in vivo chemical probes where amide bond metabolism is a known failure mode. Procurement for ADME cassette screening alongside matched 1,2,4-oxadiazole regioisomers is recommended to quantify the metabolic stability differential in the user's specific assay system [2]. The 5-ethyl substituent provides an intermediate LogP that balances solubility and permeability for intraperitoneal or oral dosing [4].

Amide Bioisostere Replacement in Lead Optimization Programs

In lead series where a benzamide moiety is pharmacophoric but metabolically labile, this compound serves as a pre-built 1,3,4-oxadiazole-containing analog for scaffold-hopping studies. The 1,3,4-oxadiazole has been prospectively validated as a superior amide replacement in RORγt inverse agonist programs, maintaining target potency while improving microsomal stability [3]. The target compound's dual amide–oxadiazole architecture allows direct comparison with the parent benzamide series to deconvolute the contribution of the heterocycle to potency, selectivity, and ADME endpoints [3].

Kinase Inhibitor Library Screening for Novel Chemotype Identification

The 1,3,4-oxadiazol-2-yl benzamide scaffold is privileged for ATP-competitive kinase inhibition, with published congeners showing IC50 values from 0.420 μM (alkaline phosphatase) to 11 μM (kinase panel) [5][6]. The target compound's unique combination of 5-ethyl oxadiazole and 2-methoxybenzamide substituents occupies an unexplored node in this SAR landscape. Including this compound in kinase profiling panels may reveal activity cliffs against specific kinases (e.g., VEGFR2, FGFR, or RET) that are not accessible with existing commercial 1,3,4-oxadiazole benzamides. Pairing with the 3-methoxy isomer (CAS 904653-32-3) and the 2-ethoxy analog as selectivity controls is advised [5].

Quote Request

Request a Quote for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.